molecular formula C20H26ClNO B13963259 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride CAS No. 32038-43-0

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride

Cat. No.: B13963259
CAS No.: 32038-43-0
M. Wt: 331.9 g/mol
InChI Key: ZGLTXHMORFHHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride is a synthetic organic compound. It belongs to the class of tetrahydronaphthylamines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves several steps. One common method includes the Michael addition of methyl vinyl ketone to a suitable precursor, followed by cyclization and subsequent functional group modifications . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced into the molecule.

Scientific Research Applications

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

32038-43-0

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

6-methoxy-N,N,4-trimethyl-4-phenyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-20(16-8-6-5-7-9-16)14-17(21(2)3)12-15-10-11-18(22-4)13-19(15)20;/h5-11,13,17H,12,14H2,1-4H3;1H

InChI Key

ZGLTXHMORFHHMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2=C1C=C(C=C2)OC)N(C)C)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.